3-Iodo-1-isobutyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-isobutyl-1H-pyrazole-4-carboxylic acid: is a chemical compound with the molecular formula C8H11IN2O2 and a molecular weight of 294.09 g/mol . This compound is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at position 3 and an isobutyl group at position 1 makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Iodo-1-isobutyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of Pyrazole Core: The pyrazole core can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of Iodine: The iodine atom can be introduced through an iodination reaction using iodine or an iodine-containing reagent.
Attachment of Isobutyl Group: The isobutyl group can be attached through an alkylation reaction using an appropriate alkyl halide and a base.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide or a carboxylating agent.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other oxidizing agents can be used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or other reducing agents can be used for reduction reactions.
Nucleophiles: Various nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products:
Oxidized Derivatives: Products with oxidized isobutyl groups.
Deiodinated Derivatives: Products with the iodine atom replaced by hydrogen.
Substituted Derivatives: Products with the iodine atom replaced by other functional groups.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: 3-Iodo-1-isobutyl-1H-pyrazole-4-carboxylic acid can be used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological systems.
Medicine:
Pharmaceutical Research:
Industry:
Chemical Manufacturing: The compound can be used in the manufacturing of various chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Iodo-1-isobutyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The iodine atom and the isobutyl group may play crucial roles in its binding affinity and specificity towards these targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other molecular interactions .
Comparison with Similar Compounds
4-Iodo-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but with the iodine atom at position 4 and the carboxylic acid group at position 3.
3-Iodo-1H-pyrazole: This compound lacks the isobutyl group and the carboxylic acid group, making it less complex.
Uniqueness:
Properties
IUPAC Name |
3-iodo-1-(2-methylpropyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-5(2)3-11-4-6(8(12)13)7(9)10-11/h4-5H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKWJBDKCFYMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.